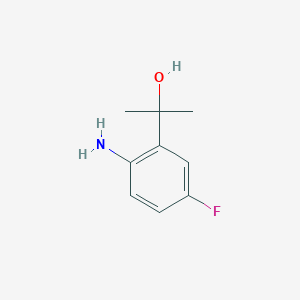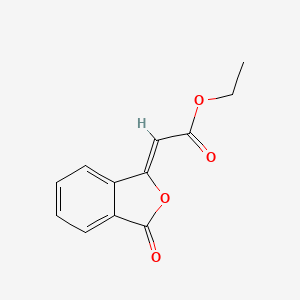![molecular formula C8H12N2O3 B12096901 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione CAS No. 308355-85-3](/img/structure/B12096901.png)
3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to a hexahydropyrrolo[1,2-A]pyrazine-1,4-dione core. Its molecular formula is C8H12N2O3, and it has a molecular weight of 184.19 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diketone, followed by hydroxymethylation. The reaction conditions often require a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione exerts its effects is largely dependent on its interaction with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Molecular targets may include enzymes or receptors involved in oxidative stress pathways, where the compound’s antioxidant properties can play a role in reducing cellular damage .
類似化合物との比較
Pyrrolo[1,2-A]pyrazine-1,4-dione: This compound lacks the hydroxymethyl group but shares the core structure.
Hexahydropyrrolo[1,2-A]pyrazine-1,4-dione: Similar to the target compound but without the hydroxymethyl substitution.
Uniqueness: 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
特性
CAS番号 |
308355-85-3 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-8(13)10-3-1-2-6(10)7(12)9-5/h5-6,11H,1-4H2,(H,9,12) |
InChIキー |
AHTDIKDEEMDJGD-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)



![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B12096877.png)

